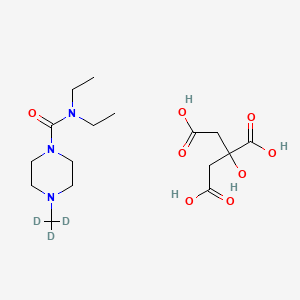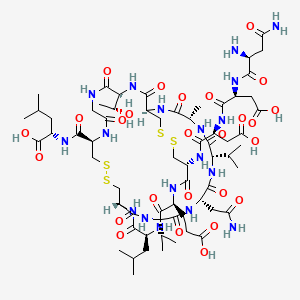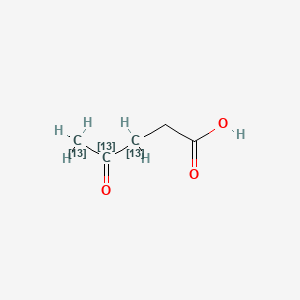
4-oxopentanoic-3,4,5-13C3 acid
説明
4-oxopentanoic-3,4,5-13C3 acid, also known as Levulinic acid-3,4,5-13C3, is an organic compound with the linear formula: 13CH313CO13CH2CH2COOH . It is classified as a keto acid and is a white crystalline solid that is soluble in water and polar organic solvents .
Synthesis Analysis
Levulinic acid, from which this compound is derived, was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid is a common method .Molecular Structure Analysis
The molecular formula of this compound is 13CH313CO13CH2CH2COOH . The average mass is 121.078 Da and the monoisotopic mass is 121.064117 Da .Chemical Reactions Analysis
Levulinic acid is used as a precursor for pharmaceuticals, plasticizers, and various other additives . The largest application of levulinic acid is its use in the production of aminolevulinic acid, a biodegradable herbicide used in South Asia .Physical And Chemical Properties Analysis
The molar mass of this compound is 119.09 . The compound is a solid or viscous liquid . More detailed physical and chemical properties such as triple point temperature, critical temperature, critical density, density as a function of temperature, enthalpy of phase transition, heat capacity at constant pressure, enthalpy as a function of temperature, surface tension as a function of temperature, and enthalpy of formation can be found in the NIST/TRC Web Thermo Tables .科学的研究の応用
Crystal Structure Analysis
4-Oxopentanoic acid, also known as Levulinic acid, exhibits a near-planar structure. In crystalline form, it forms hydrogen bonds, creating chains along specific axes. This feature is significant for understanding its interaction and behavior in various conditions (Hachuła et al., 2013).
Mass Spectrometry and Fragmentation Mechanisms
The compound has been characterized using mass spectrometry. It serves as a model substance for studying small organic compounds with acetyl and carboxyl groups. Detailed study of its fragmentation pathways using density functional theory provides insights into its behavior under various conditions (Kanawati et al., 2008).
Isotopomer Synthesis
4-Oxopentanoic acid is essential in the synthesis of various isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins. These porphyrins are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis Processes
Its synthesis from levulinic acid, involving esterification and bromination, has been explored. These methods have implications for producing various medically relevant compounds (Yuan, 2006).
Aerosol Tracers
In atmospheric chemistry, derivatives of 4-oxopentanoic acid, like 2,3-dihydroxy-4-oxopentanoic acid, are evaluated as tracers for anthropogenic secondary organic aerosols from aromatic volatile organic compounds (Al-Naiema & Stone, 2017).
Keto–Enol Tautomerism
The compound has been studied for its keto–enol tautomerism, which is significant for understanding its chemical behavior and potential applications in different chemical environments (Ferrari et al., 2011).
Biofuels and Chemical Production
4-Oxopentanoic acid is identified as a platform chemical for synthesizing various chemicals and fuels from renewable biofeedstocks. Its dual functional groups (carboxylic acid and keto) make it a versatile starting material (Malu et al., 2020).
Oxidative Functionalization
The oxidation of 4-oxopentanoic acid, especially from cellulose-derived compounds, presents new data for the preparation of fine chemicals and commodities using catalytic processes (Saladino et al., 2007).
Extraction Studies
Its reactive extraction from aqueous solutions has been investigated, providing insights into the recovery and purification processes crucial for industrial applications (Kumar et al., 2015).
Electrosynthesis
Research on the electroreduction of derivatives of 4-oxopentanoic acid contributes to the development of efficient synthetic methods for various bioactive compounds (Konarev et al., 2007).
Agricultural Waste Utilization
It is also a key compound in transforming agricultural waste residues into valuable chemicals, highlighting its role in sustainable environmental practices (Kumar et al., 2020).
将来の方向性
Levulinic acid, from which 4-oxopentanoic-3,4,5-13C3 acid is derived, is identified as one of the 12 potential platform chemicals in the biorefinery concept by the US Department of Energy . This suggests that this compound could have potential applications in the development of biofuels and other bioproducts .
特性
IUPAC Name |
4-oxo(3,4,5-13C3)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCMJARBKPKM-STGVANJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391051-93-6 | |
| Record name | 1391051-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



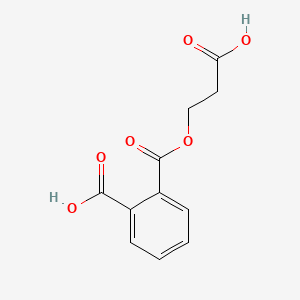

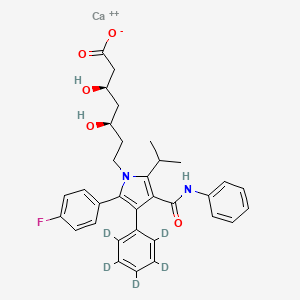
![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)


